molecular formula C24H27N5O4S2 B14886817 2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B14886817
M. Wt: 513.6 g/mol
InChI Key: LOAAPWCXQJOFKD-UHFFFAOYSA-N
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Description

2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a benzimidazole core, a thiazolidinone ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the hexylsulfanyl group. The thiazolidinone ring is then synthesized and attached to the benzimidazole core. Finally, the nitrophenyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzimidazole and thiazolidinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole and thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA or proteins, while the thiazolidinone ring can inhibit enzymes or other biological pathways. The nitrophenyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide
  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol

Uniqueness

2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a benzimidazole core, a thiazolidinone ring, and a nitrophenyl group. This combination of functional groups provides the compound with a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H27N5O4S2

Molecular Weight

513.6 g/mol

IUPAC Name

2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H27N5O4S2/c1-2-3-4-7-14-34-24-25-19-8-5-6-9-20(19)27(24)15-21(30)26-28-22(31)16-35-23(28)17-10-12-18(13-11-17)29(32)33/h5-6,8-13,23H,2-4,7,14-16H2,1H3,(H,26,30)

InChI Key

LOAAPWCXQJOFKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=CC=CC=C2N1CC(=O)NN3C(SCC3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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